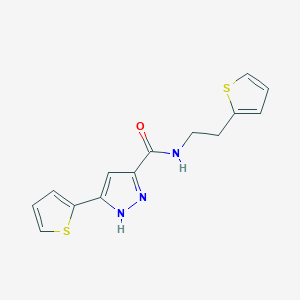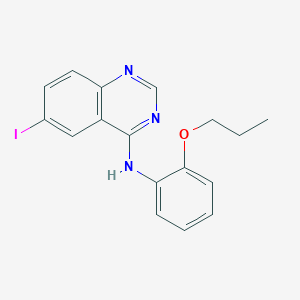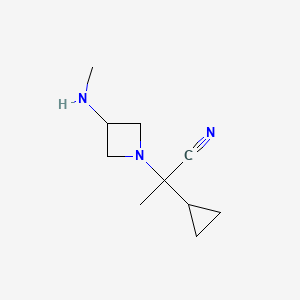
2-Cyclopropyl-2-(3-(methylamino)azetidin-1-yl)propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropyl-2-(3-(methylamino)azetidin-1-yl)propanenitrile is a synthetic organic compound that belongs to the class of azetidines. Azetidines are four-membered nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the aza-Michael addition of NH-heterocycles with appropriate precursors . The reaction conditions often include the use of catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and solvents like dichloromethane.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-2-(3-(methylamino)azetidin-1-yl)propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated derivatives, bases like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
2-Cyclopropyl-2-(3-(methylamino)azetidin-1-yl)propanenitrile has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-2-(3-(methylamino)azetidin-1-yl)propanenitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
3-(Prop-1-en-2-yl)azetidin-2-one: Known for its antiproliferative and tubulin-destabilizing effects.
3-allylazetidin-2-one: Exhibits similar biological activities and structural features.
3-(buta-1,3-dien-1-yl)azetidin-2-one: Another related compound with comparable properties.
Uniqueness
2-Cyclopropyl-2-(3-(methylamino)azetidin-1-yl)propanenitrile is unique due to its specific cyclopropyl and methylamino substitutions, which confer distinct chemical and biological properties. These structural features may enhance its stability, reactivity, and potential therapeutic applications compared to other azetidine derivatives .
Properties
Molecular Formula |
C10H17N3 |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
2-cyclopropyl-2-[3-(methylamino)azetidin-1-yl]propanenitrile |
InChI |
InChI=1S/C10H17N3/c1-10(7-11,8-3-4-8)13-5-9(6-13)12-2/h8-9,12H,3-6H2,1-2H3 |
InChI Key |
UMJFZSDPZWBVRX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)(C1CC1)N2CC(C2)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


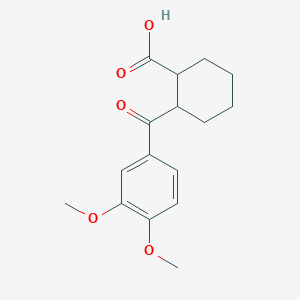
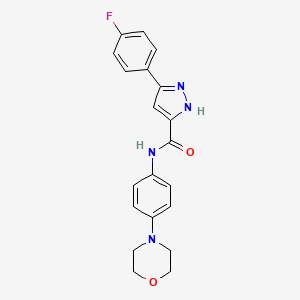
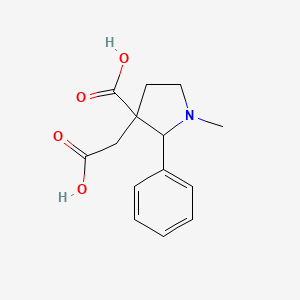
![8-Bromo-2-(thiophen-3-yl)imidazo[1,2-a]pyridine](/img/structure/B14876030.png)
![8-(2-Methoxyethyl)-6-azaspiro[3.4]octane](/img/structure/B14876031.png)
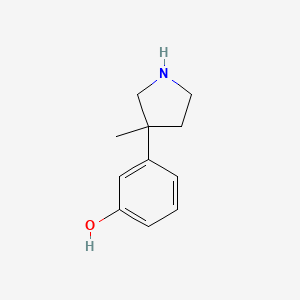
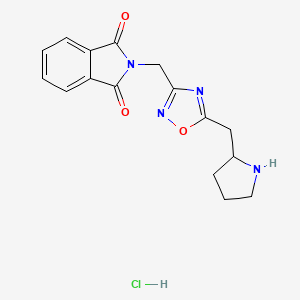

![9-Methyl-6-oxa-2,9-diazaspiro[4.5]decan-10-one](/img/structure/B14876052.png)
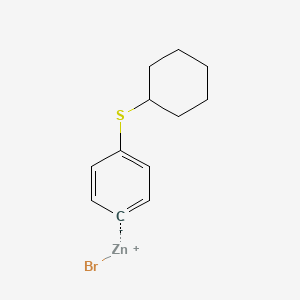
![1-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]acetyl}piperidine-4-carboxamide](/img/structure/B14876071.png)
![N-cyclopentyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B14876079.png)
